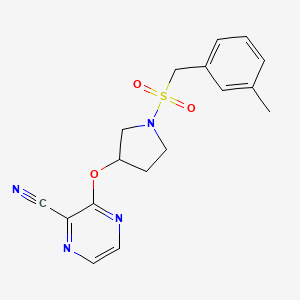

3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-13-3-2-4-14(9-13)12-25(22,23)21-8-5-15(11-21)24-17-16(10-18)19-6-7-20-17/h2-4,6-7,9,15H,5,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFGZTAVHXWIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3S, with a molecular weight of approximately 358.42 g/mol. The compound features a complex structure that includes a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O3S |

| Molecular Weight | 358.42 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes and receptors involved in disease processes.

- Janus Kinase (JAK) Inhibition : Some derivatives of pyrazine compounds have been reported to act as JAK inhibitors, which are crucial in the treatment of inflammatory diseases and cancers .

- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects by inhibiting pathways related to cancer cell proliferation and survival, particularly through targeting BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research on similar pyrazole compounds indicated enhanced cytotoxicity when combined with traditional chemotherapeutics like doxorubicin, suggesting potential for synergistic effects in cancer treatment .

Anti-inflammatory Properties

Studies focusing on the anti-inflammatory potential of pyrazole derivatives revealed their ability to inhibit nitric oxide production and other inflammatory mediators in cellular models. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in determining the biological activity of pyrazole derivatives. Modifications to the sulfonyl group or the pyrrolidine ring can significantly impact the compound’s efficacy against various biological targets .

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives:

- Breast Cancer Models : A study involving MCF-7 and MDA-MB-231 breast cancer cells showed that certain pyrazole derivatives could induce apoptosis and inhibit cell growth effectively when used alone or in combination with doxorubicin .

- Inflammatory Disease Models : In animal models of inflammation, pyrazole-based compounds demonstrated significant reductions in inflammatory markers, indicating their therapeutic potential in conditions such as rheumatoid arthritis .

Scientific Research Applications

Chemical Properties and Structure

The structure of 3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile includes several functional groups that contribute to its biological activity:

| Feature | Description |

|---|---|

| Pyrazine Core | A heterocyclic aromatic compound that can enhance biological activity through various interactions. |

| Pyrrolidine Ring | Provides additional binding interactions, enhancing the compound's efficacy against biological targets. |

| Sulfonyl Group | Known for its ability to interact with enzymes and receptors, potentially modulating their activity. |

| Methylbenzyl Substituent | Contributes to hydrophobic interactions, enhancing membrane permeability and bioavailability. |

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These compounds are being investigated for their potential to mitigate oxidative stress and neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. For instance, studies on related compounds have shown their ability to reduce neuronal oxidative damage through the modulation of reactive oxygen species (ROS) production .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar sulfonyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth . Further studies are needed to evaluate the specific effects of this compound on cancer cells.

Antimicrobial Properties

Preliminary research indicates that related compounds with similar structures possess antimicrobial activity against a range of pathogens, including bacteria and fungi . The sulfonamide moiety is particularly noted for its role in enhancing antimicrobial efficacy by inhibiting bacterial enzyme functions.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of a structurally related compound in a model of oxidative stress-induced neurotoxicity. The findings suggested that the compound significantly reduced neuronal cell death and improved mitochondrial function, highlighting its potential therapeutic application in neurodegenerative disorders .

Case Study 2: Anticancer Efficacy

In another investigation, researchers explored the anticancer properties of sulfonamide derivatives similar to this compound. The study demonstrated that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural elements are compared below with similar molecules from the evidence:

Key Observations:

- Sulfonyl vs. Sulfinyl Groups : The target compound’s sulfonyl group (electron-withdrawing) may enhance stability compared to sulfinyl groups in fipronil, which are prone to oxidation .

- Heterocyclic Complexity : The pyrazine-pyrrolidine scaffold differs from fused thiazolo-pyrimidine systems () and imidazo-pyrrolo-pyrazines () , which may influence binding affinity in biological systems.

- Molecular Weight and Polarity : The target compound’s higher MW (~400 vs. 180–386 for others) and sulfonyl group suggest lower volatility and altered solubility compared to flavoring agents like 2-methoxy-3-(1-methylpropyl)pyrazine .

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR):

- The nitrile group (~2220 cm⁻¹) is consistent across analogs (e.g., 2219 cm⁻¹ in compound 11b ).

- Sulfonyl S=O stretches (~1350–1150 cm⁻¹) would distinguish the target compound from sulfinyl-containing analogs like fipronil .

Nuclear Magnetic Resonance (NMR):

- 1H NMR : Signals for the 3-methylbenzyl group (δ ~2.3 ppm for CH3, aromatic protons ~6.5–7.9 ppm) and pyrrolidine protons (δ ~3–4 ppm) are expected, akin to benzylidene protons in compound 11a (δ 7.94 ppm) .

- 13C NMR : The sulfonyl carbon (~60–70 ppm) and pyrazine carbons (~150–160 ppm) would align with shifts in compound 11b (e.g., 165.68 ppm for carbonyl) .

Mass Spectrometry (MS):

- A molecular ion peak near m/z 400 would confirm the molecular formula, similar to compound 11b (m/z 403) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Construct the pyrrolidine ring via cyclization of a linear precursor (e.g., 4-aminobutan-1-ol derivatives) followed by sulfonylation with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., NaH in THF) .

-

Step 2 : Introduce the pyrazine-carbonitrile moiety via nucleophilic substitution (e.g., SNAr) between a hydroxylated pyrrolidine intermediate and activated pyrazine derivatives (e.g., 2-chloropyrazine-3-carbonitrile) .

-

Step 3 : Optimize coupling reactions (e.g., Suzuki-Miyaura) for regioselective attachment of substituents. Use Pd(PPh₃)₄ catalysts and microwave-assisted heating to reduce reaction time .

-

Purification : Employ flash chromatography (hexane/EtOAc gradients) and confirm purity (>95%) via HPLC .

- Key Data :

| Step | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Sulfonylation | 65–75 | 90% |

| 2 | SNAr | 50–60 | 85% |

| 3 | Coupling | 70–80 | 95% |

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (δ 3.5–4.0 ppm for SO₂N-CH₂), pyrazine ring protons (δ 8.5–9.0 ppm), and nitrile absence of proton signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.1234 for C₂₂H₂₂N₄O₃S) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl orientation (if crystalline) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Kinase Inhibition : Test against Checkpoint Kinase 1 (CHK1) using ADP-Glo™ kinase assays (IC₅₀ < 100 nM in similar sulfonamide-pyrrolidine analogs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC₅₀ values compared to reference inhibitors (e.g., AZD7762) .

- Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies; typical solubility <10 µM in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain its potential as a CHK1 inhibitor, and how can binding affinity be validated?

- Mechanism :

- The sulfonyl-pyrrolidine group mimics ATP’s adenine moiety, competing for the CHK1 ATP-binding pocket. Molecular docking (AutoDock Vina) predicts a binding energy of −9.2 kcal/mol .

- Validation : Surface Plasmon Resonance (SPR) with recombinant CHK1 protein (KD ≈ 15 nM) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can researchers address contradictory data in cytotoxicity profiles across cell lines?

- Resolution Strategies :

- Orthogonal Assays : Cross-validate using clonogenic survival assays and flow cytometry (apoptosis markers like Annexin V) .

- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to rule out false negatives from rapid degradation .

- Structural Analogs : Compare with derivatives lacking the 3-methylbenzyl group to isolate pharmacophore contributions .

Q. What experimental designs are recommended for in vivo efficacy studies?

- Protocol :

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with CHK1-dependent tumors (e.g., ovarian A2780). Dosage: 10–25 mg/kg, intraperitoneal, 5×/week .

- PK/PD Analysis : Measure plasma half-life (t₁/₂ ≈ 2–4 hr) and tumor CHK1 phosphorylation (Western blot) .

- Toxicity : Monitor weight loss, liver enzymes (ALT/AST), and hematological parameters .

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

- SAR Focus :

- Pyrrolidine Modifications : Replace 3-methylbenzyl with bulkier aryl groups (e.g., 4-fluorophenyl) to enhance CHK1 binding .

- Pyrazine Substituents : Introduce electron-withdrawing groups (e.g., Cl) at C-5 to improve metabolic stability .

- Data-Driven Design : Use QSAR models (e.g., CoMFA) trained on IC₅₀ values from 50+ analogs .

Data Contradiction Analysis

| Conflict | Resolution Approach |

|---|---|

| Low IC₅₀ in kinase assays vs. high EC₅₀ in cells | Test membrane permeability (Caco-2 assays) and efflux pump inhibition (e.g., verapamil) . |

| Variable antitumor efficacy in vivo | Stratify models by CHK1 expression (IHC scoring) and combine with gemcitabine . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.